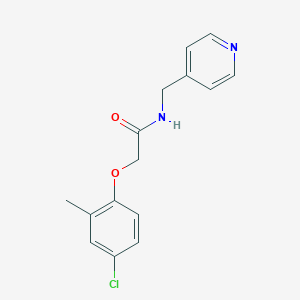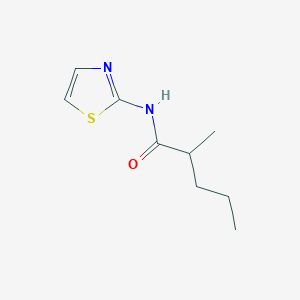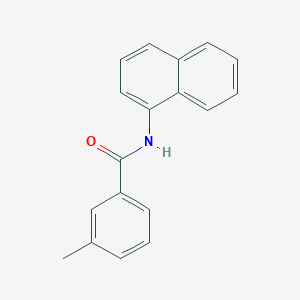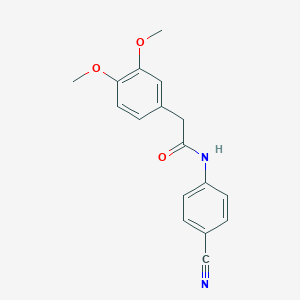![molecular formula C19H21ClN2O3 B270804 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide, also known as GW501516, is a synthetic PPARδ agonist. It was first synthesized in 1992 by GlaxoSmithKline and has since gained attention for its potential use as a performance-enhancing drug. However, it also has potential applications in scientific research due to its unique mechanism of action.
Mechanism of Action
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide works by activating PPARδ, a nuclear receptor that regulates gene expression. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism. These effects lead to improved endurance and metabolic function.
Biochemical and physiological effects:
In addition to its effects on metabolism, 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide has also been found to have anti-inflammatory and anti-proliferative effects in animal models. It has been shown to reduce inflammation in the liver and inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide for lab experiments is its specificity for PPARδ, which allows for targeted manipulation of gene expression. However, its potential use as a performance-enhancing drug and the lack of long-term safety data are limitations to its use in research.
Future Directions
Future research on 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide could focus on its potential therapeutic applications in conditions such as obesity, type 2 diabetes, and cardiovascular disease. It could also investigate its anti-inflammatory and anti-proliferative effects in more detail, as well as its potential use in combination with other therapies. Further studies on its safety and potential side effects are also needed.
Synthesis Methods
The synthesis of 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide involves a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine to form 4-chloro-3-nitro-N-isobutylbenzamide. This intermediate is then reduced to 4-chloro-N-isobutyl-3-nitrobenzamide and subsequently reacted with phenoxyacetic acid to form the final product, 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide.
Scientific Research Applications
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide has been shown to have potential applications in scientific research, particularly in the fields of exercise physiology, metabolism, and cardiovascular disease. It has been found to increase endurance and improve lipid metabolism in animal models, making it a potential therapeutic agent for conditions such as obesity and type 2 diabetes.
properties
Product Name |
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
Molecular Formula |
C19H21ClN2O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-chloro-N-(2-methylpropyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13(2)11-21-19(24)14-8-9-16(20)17(10-14)22-18(23)12-25-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
LIGQWTNTXOIJAP-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)









![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
